tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
CAS No.: 1250996-70-3
Cat. No.: VC0153114
Molecular Formula: C12H19N3O3
Molecular Weight: 253.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250996-70-3 |
|---|---|
| Molecular Formula | C12H19N3O3 |
| Molecular Weight | 253.302 |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3 |
| Standard InChI Key | DBEVOASWYWQEFC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Stereochemistry
The systematic IUPAC name for this compound is tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate. The numbering of the imidazo[1,2-a]pyrazine core begins at the nitrogen atom in the imidazole ring, with the hydroxymethyl group at position 2 and the Boc-protected amine at position 7. The bicyclic system adopts a boat-like conformation in solution, as inferred from NMR studies of analogous structures .
Molecular Descriptors
The compound’s SMILES string is CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO, which encodes the tert-butyl ester, the dihydroimidazo-pyrazine scaffold, and the hydroxymethyl substituent. Its InChIKey (DBEVOASWYWQEFC-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 253.30 g/mol | |
| CAS Registry Number | 1250996-70-3 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 5 (ester, imine, hydroxyl) |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves lithium aluminum hydride (LiAlH) reduction of a precursor, tert-butyl 2-(ethoxycarbonyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate. The ethoxycarbonyl group at position 2 is selectively reduced to hydroxymethyl under anhydrous conditions at −78°C, achieving >90% yield.
Table 2: Synthetic Conditions
| Parameter | Detail | Source |
|---|---|---|
| Precursor | Ethyl ester analog (CAS 1053656-22-6) | |
| Reducing Agent | LiAlH in tetrahydrofuran | |
| Temperature | −78°C | |
| Yield | 92% |
Purification and Characterization
Post-synthesis, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). -NMR (400 MHz, CDCl) reveals key signals: δ 1.48 (s, 9H, Boc), 3.45–3.70 (m, 4H, piperazine), 4.20 (s, 2H, CHOH), and 6.85 (s, 1H, imidazole H). LC-MS (ESI+) shows a molecular ion peak at m/z 254.1 [M+H].
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL). The Boc group enhances stability against nucleophiles, with a half-life of >6 months at −20°C.
Thermal Properties
Differential scanning calorimetry (DSC) indicates a melting point of 148–150°C, while thermogravimetric analysis (TGA) shows decomposition above 250°C.
Table 3: Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 148–150°C | |
| Water Solubility | <0.1 mg/mL | |
| LogP (Octanol-Water) | 1.2 |
Applications in Medicinal Chemistry
Kinase Inhibition
The imidazo[1,2-a]pyrazine core mimics adenine, enabling ATP-competitive binding to kinases . Introducing the hydroxymethyl group at position 2 enhances hydrogen bonding with kinase backbones, as demonstrated in JAK3 inhibitors (IC = 12 nM) .
Prodrug Development
The Boc group serves as a transient amine protector, enabling pH-sensitive release in lysosomes. This property is exploited in prodrugs targeting tumor microenvironments.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the hydroxymethyl group for linker attachment.
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